Azocan-1-yl(pyridin-4-yl)methanone
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Overview
Description
Azocan-1-yl(pyridin-4-yl)methanone is an organic compound with the molecular formula C13H18N2O It is a member of the azocane family, characterized by a nitrogen-containing eight-membered ring, and a pyridinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-1-yl(pyridin-4-yl)methanone typically involves the reaction of azocane derivatives with pyridin-4-ylmethanone under specific conditions. One common method involves the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This reaction is carried out under mild conditions with water as the oxygen source, providing an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as copper, allows for the efficient conversion of starting materials to the desired product with high yields. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using copper catalysis.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Azocan-1-yl(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of azocan-1-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azocan-1-yl(pyridin-4-yl)methanone is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other pyridinyl methanone derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
azocan-1-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFENHEVBGKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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